molecular formula C7H8FNO B1444799 (1S)-1-(3-fluoropyridin-2-yl)ethan-1-ol CAS No. 1016228-03-7

(1S)-1-(3-fluoropyridin-2-yl)ethan-1-ol

Cat. No.: B1444799
CAS No.: 1016228-03-7
M. Wt: 141.14 g/mol
InChI Key: VWXJHLSFAQVXJE-YFKPBYRVSA-N
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Description

(1S)-1-(3-fluoropyridin-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C7H8FNO and its molecular weight is 141.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Protective Group for Carboxylic Acids

2-(Pyridin-2-yl)ethanol, closely related to (1S)-1-(3-Fluoro-pyridin-2-yl)ethanol, has been identified as an effective protecting group for methacrylic acid. It can be selectively removed post-polymerization, either chemically under alkaline conditions or thermally at or above 110°C, while remaining stable under acidic conditions. This property makes it a promising tool in polymer chemistry (Elladiou & Patrickios, 2012).

X-Ray Crystallography of Derivatives

Research involving X-ray crystallography of derivatives of (1S)-1-(3-Fluoro-pyridin-2-yl)ethanol has provided insights into molecular structures. For instance, the crystallization of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol in the monoclinic system was documented, revealing intermolecular hydrogen bonds and the formation of a trans double bond in related compounds (Percino et al., 2008).

Synthesis of Beta3-Adrenergic Receptor Agonists

(1S)-1-(3-Fluoro-pyridin-2-yl)ethanol analogues have been synthesized for use in beta3-adrenergic receptor agonists. These compounds are important for developing treatments targeting these receptors (Perrone et al., 2006).

Chemosensor Development

A chemosensor incorporating a derivative of (1S)-1-(3-Fluoro-pyridin-2-yl)ethanol was synthesized for detecting Zn2+ ions in living cells and aqueous solutions. This sensor showed significant fluorescence enhancement in the presence of Zn2+, demonstrating its potential for practical applications in biological and environmental monitoring (Park et al., 2015).

Synthesis and Structural Analysis

The synthesis and structural analysis of related compounds, such as the 1-(p-fluorophenyl)-2-(2′-pyridyl)ethanol, offer insights into the chemical properties and potential applications of (1S)-1-(3-Fluoro-pyridin-2-yl)ethanol in various fields, including pharmaceuticals and materials science (Percino et al., 2007).

Magnetic Properties of Manganese Complexes

Studies on the magnetic properties of trinuclear oxo-centered manganese complexes, using derivatives of (1S)-1-(3-Fluoro-pyridin-2-yl)ethanol, contribute to the understanding of mixed-valence complexes and their potential applications in magnetic materials and catalysis (Ribas et al., 1997).

Properties

IUPAC Name

(1S)-1-(3-fluoropyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXJHLSFAQVXJE-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC=N1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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